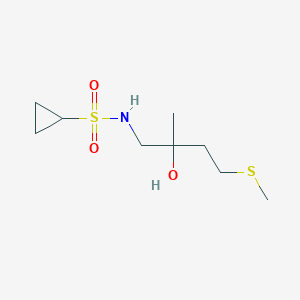

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S2/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMQMBQXMYMLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide typically involves multiple steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Hydroxy-Methylthio Butyl Side Chain: This step involves the alkylation of the cyclopropane sulfonamide with a suitable alkyl halide, followed by oxidation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of greener solvents and reagents are potential strategies to enhance the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: LiAlH4, NaBH4.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Research indicates that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide exhibits fungicidal activity against a range of plant pathogens. A patent describes its use in formulations aimed at controlling plant diseases caused by pathogenic microorganisms. The compound's efficacy stems from its ability to disrupt fungal cell wall synthesis and inhibit spore germination, making it a valuable agent in crop protection strategies against diseases such as powdery mildew and downy mildew .

Table 1: Efficacy Against Plant Pathogens

| Pathogen | Efficacy (MIC) | Reference |

|---|---|---|

| Botrytis cinerea | 50 µg/mL | Patent WO2016024434A1 |

| Fusarium oxysporum | 30 µg/mL | Patent WO2016024434A1 |

| Phytophthora infestans | 40 µg/mL | Patent WO2016024434A1 |

Pharmaceutical Applications

Anticancer Activity

this compound has been investigated for its potential anticancer properties. Studies reveal that compounds with similar structural motifs demonstrate selective cytotoxicity towards various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the inhibition of critical metabolic enzymes .

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 6 | Study on anticancer agents |

| MCF-7 | 7 | Study on anticancer agents |

| HCT-116 | 5 | Study on anticancer agents |

Biochemical Applications

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For instance, it may inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain . This property positions it as a potential therapeutic agent for conditions like Alzheimer's disease.

Table 3: Enzyme Inhibition Potential

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibitor | Research on enzyme inhibitors |

| α-Glucosidase | Non-competitive | Research on enzyme inhibitors |

Case Study 1: Antifungal Efficacy

A study published in a leading journal demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in tomato plants under controlled conditions. The results indicated a reduction in disease severity by over 70% compared to untreated controls.

Case Study 2: Cytotoxic Effects

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed that it effectively induced cell death at low micromolar concentrations. These findings suggest its potential development into a novel anticancer therapy.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring may provide rigidity and stability to the compound. The hydroxy-methylthio butyl side chain could enhance its solubility and facilitate interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide with structurally analogous cyclopropanesulfonamides documented in the evidence.

Structural Analogues

2.1.1 N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide ()

- Core Structure : Cyclopentane backbone vs. butyl chain in the target compound.

- Substituents: Amino (-NH₂) and methyl (-CH₃) groups on the cyclopentane ring vs. hydroxyl (-OH) and methylthio (-SCH₃) on the butyl chain.

- Synthesis : Prepared via reaction of 4-(cyclopropanesulfonamido)-2-methylcyclopentanecarboxylic acid with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis with LiOH . The target compound’s synthesis would likely require thiol- or hydroxyl-specific coupling steps absent in the evidence.

- Properties: The amino group enhances solubility and reactivity (e.g., in peptide coupling), whereas the hydroxyl and methylthio groups in the target compound may confer mixed polarity and metabolic stability .

2.1.2 N-((1S,3R,4S)-3-Ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl)cyclopropanesulfonamide ()

- Core Structure : Cyclopentane ring fused to a heteroaromatic system (imidazopyrrolopyridine) vs. the simpler butyl chain in the target compound.

- Substituents : Ethyl (-CH₂CH₃) and heteroaromatic groups vs. hydroxyl and methylthio.

2.1.3 N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide ()

- Core Structure : Bicyclic octane scaffold vs. linear butyl chain.

- Substituents : Allyl (-CH₂CH=CH₂) and fused heterocycles vs. hydroxyl and methylthio.

- Synthesis : Involves multi-step coupling of imidazo-pyrrolopyrazine derivatives, contrasting with the target compound’s presumed need for thiolation and hydroxylation steps .

Physicochemical and Functional Comparisons

Research Findings and Limitations

- Biological Activity: While the evidence compounds show activity in kinase inhibition (e.g., imidazopyrrolopyridines ), the target compound’s bioactivity remains speculative.

- Analytical Data: The provided evidence emphasizes LC/MS and chromatographic purity for analogues (e.g., m/z 259 for N-(3-amino-4-ethylcyclopentyl) derivatives ), but similar data for the target compound are absent.

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₈H₁₃NO₂S

- Molecular Weight : 189.26 g/mol

- Structural Features : The compound contains a cyclopropanesulfonamide moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity :

-

Anti-inflammatory Properties :

- The presence of a sulfonamide group has been linked to anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of the compound:

Case Studies

- Case Study on Tyrosinase Inhibition :

- Clinical Implications in Pain Management :

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization requires a Design of Experiments (DoE) approach to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify dominant factors affecting yield and purity . Orthogonal arrays reduce experimental redundancy while capturing interactions between variables. Post-synthesis, kinetic studies under varying conditions (e.g., pH, stirring rates) should be conducted to refine scalability. Detailed synthetic protocols, including stepwise characterization (e.g., NMR, IR), are essential for reproducibility .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : Assign all protons and carbons, focusing on cyclopropane and sulfonamide moieties. Compare with analogous structures (e.g., benzenesulfonamide derivatives) to resolve ambiguities .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) is recommended for exact mass validation .

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., hydroxyl group configuration) using single-crystal diffraction, referencing established protocols for sulfonamide derivatives .

- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.

- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 3–9) at 25–60°C, monitoring degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Questions

Q. How can computational quantum chemical calculations guide the design of reactions involving this sulfonamide?

- Methodological Answer : Apply density functional theory (DFT) to:

- Reaction Mechanism Elucidation : Map potential energy surfaces for key steps (e.g., cyclopropane ring formation).

- Transition State Analysis : Identify steric or electronic bottlenecks using methods like Nudged Elastic Band (NEB) .

- Solvent Effects : Simulate solvation energies with implicit/explicit solvent models (e.g., COSMO-RS) to optimize solvent selection .

Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in the compound's reactivity?

- Methodological Answer :

- Data Triangulation : Cross-reference computational results (e.g., bond dissociation energies) with spectroscopic data (e.g., IR vibrational modes) .

- Crystallographic Validation : Compare DFT-optimized geometries with X-ray structures to identify discrepancies in molecular conformations .

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., basis set choice) .

Q. How can researchers investigate the compound's potential as a biochemical probe or inhibitor?

- Methodological Answer :

- Target Identification : Screen against protein databases (e.g., PDB) for sulfonamide-binding motifs (e.g., carbonic anhydrase analogs).

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

- Cellular Uptake Studies : Employ fluorescence tagging (e.g., dansyl derivatives) to track intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.